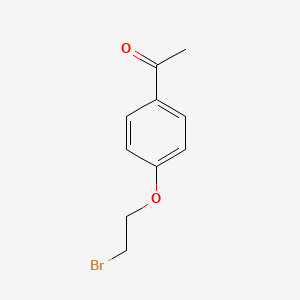

1-(4-(2-Bromoethoxy)phenyl)ethanone

Descripción general

Descripción

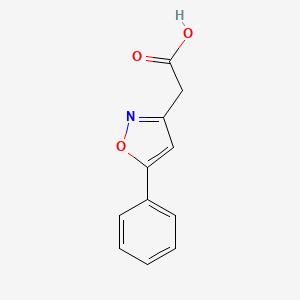

“1-(4-(2-Bromoethoxy)phenyl)ethanone” is a chemical compound with the molecular formula C10H11BrO2 . It has a molecular weight of 243.1 .

Synthesis Analysis

The synthesis of similar compounds involves the use of p-methyl acetophenone dissolved in dry acetonitrile. Under the protection of argon, N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) are added. The mixture is then refluxed at 95°C for 8 hours under the protection of argon. After cooling to room temperature, the solvent is dried under reduced pressure. The residue is dissolved in methylene chloride, and the organic phase is washed successively with 2M aqueous hydrochloric acid, saturated aqueous sodium hydrogencarbonate, and saturated brine, then dried over anhydrous sodium sulfate and the solvent is dried under reduced pressure .Physical And Chemical Properties Analysis

“1-(4-(2-Bromoethoxy)phenyl)ethanone” has a molecular weight of 243.1 . Other physical and chemical properties such as boiling point, melting point, and solubility are not directly available from the search results.Aplicaciones Científicas De Investigación

Synthesis of Derivatives and Ligands :

- Synthesis of novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing tosyl moiety has been achieved through reactions involving similar compounds. Such derivatives exhibit potential in various chemical applications, including potential anticancer properties (Hessien, Kadah, & Marzouk, 2009).

- O-Aryloxime ether analogues were studied as ligands in palladium-catalyzed Suzuki–Miyaura coupling in water, highlighting their role in facilitating chemical reactions (Mondal & Bora, 2014).

Photoremovable Protecting Group for Carboxylic Acids :

- The compound has been used as a photoremovable protecting group for carboxylic acids, demonstrating its utility in the selective release of acids under specific conditions (Atemnkeng et al., 2003).

Chemical Synthesis Optimization :

- Improvement in the synthetic technology of similar compounds has been reported, showcasing advancements in the production efficiency and purity of related chemical entities (Yu-feng, 2013).

Crystal Structure and Analysis :

- The

Anti-inflammatory and Antimicrobial Activity :

- Certain phenyl dimer compounds, structurally related to 1-(4-(2-Bromoethoxy)phenyl)ethanone, have shown anti-inflammatory activities in vivo, highlighting their potential therapeutic applications (Singh et al., 2020).

- Synthesized derivatives have exhibited antimicrobial activity against various bacterial species, underlining the scope of these compounds in antimicrobial research (Dave et al., 2013).

Magnetic Properties and Cluster Science :

- Cobalt cubane clusters based on Schiff base ligands, which include structurally similar compounds, were explored for their magnetic properties and structural characteristics (Zhang et al., 2019).

Applications in Organic Chemistry :

- The compound and its analogues have been utilized in various organic synthesis reactions, such as the formation of pyrazoline compounds and thiazole derivatives, showcasing their versatility in organic chemistry (Hasan & Jaff, 2019); (Potikha et al., 2008).

Safety and Hazards

While specific safety and hazard information for “1-(4-(2-Bromoethoxy)phenyl)ethanone” is not directly available from the search results, general safety measures for handling similar organic compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propiedades

IUPAC Name |

1-[4-(2-bromoethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-8(12)9-2-4-10(5-3-9)13-7-6-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVRYBJTVILKOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634176 | |

| Record name | 1-[4-(2-Bromoethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(2-Bromoethoxy)phenyl)ethanone | |

CAS RN |

55368-24-6 | |

| Record name | 1-[4-(2-Bromoethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.